2,2-Dichlorotetradecanal

Description

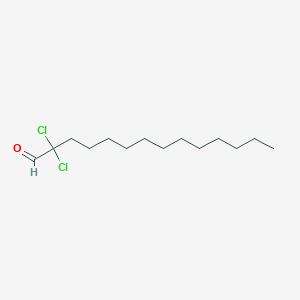

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichlorotetradecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13-17/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIWSOXRCLEXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369172 | |

| Record name | 2,2-dichlorotetradecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119450-45-2 | |

| Record name | 2,2-dichlorotetradecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dichlorotetradecanal

Established Reaction Pathways for Geminal Dichloroaldehyde Formation

The traditional synthesis of geminal dichloroaldehydes, including 2,2-Dichlorotetradecanal, has relied on robust and well-documented halogenation reactions of aldehyde precursors. These methods are characterized by their directness, though they may sometimes be limited by harsh reaction conditions or the formation of byproducts.

Halogenation of Aldehydic Precursors

The direct chlorination of the corresponding aldehyde, tetradecanal (B130844), at the α-carbon is a primary route for the formation of this compound. This transformation typically involves the use of potent chlorinating agents. One established method involves the reaction of the aldehyde with phosphorus pentachloride (PCl₅). This reagent is effective in converting the carbonyl group of non-enolizable aldehydes and ketones into geminal dichlorides. google.comgoogle.com For aldehydes that can enolize, such as tetradecanal, the reaction proceeds at the α-position.

Another effective and more environmentally benign approach utilizes molecular chlorine (Cl₂) in the presence of a recoverable catalyst, such as 2,6-lutidine hydrochloride, in a solvent like dichloromethane (B109758) (CH₂Cl₂). researchgate.net This method is noted for its high purity products and the generation of hydrochloric acid (HCl) as the only significant waste stream, making it suitable for larger-scale preparations. researchgate.net The chlorination of propanal in aqueous hydrochloric acid has also been shown to be controllable to produce 2,2-dichloropropanal (B8774660) in high yields, suggesting that similar conditions could be adapted for longer-chain aldehydes. researchgate.net

The general mechanism for the acid-catalyzed α-halogenation of an aldehyde like tetradecanal involves the initial protonation of the carbonyl oxygen, followed by enol formation. The enol then acts as a nucleophile, attacking the electrophilic chlorine source. This process is repeated to yield the dichlorinated product.

Routes via Perchlorination and Subsequent Reduction

While less commonly documented for the direct synthesis of 2,2-dichloroaldehydes from their corresponding alkanes, pathways involving perchlorination followed by selective reduction are theoretically conceivable. Perchlorination of a hydrocarbon chain can be achieved under harsh conditions, often involving UV light and high temperatures. Subsequent partial reduction of a perchlorinated intermediate to a geminal dichloroaldehyde would be a significant synthetic challenge due to the difficulty in controlling the regioselectivity of the reduction. More commonly, perchlorinated compounds are used in the synthesis of other functional groups. For instance, perchlorinated quinones have been employed as chlorinating agents in organocatalytic reactions. princeton.edunih.gov

Exploration of Novel Synthetic Approaches

Recent research has focused on developing more sophisticated methods for the synthesis of α-haloaldehydes, emphasizing chemo- and regioselectivity, as well as the use of catalytic systems to improve efficiency and enantioselectivity where applicable.

Chemo- and Regioselective Chlorination Strategies

The development of chemo- and regioselective chlorination methods is crucial for complex molecules. For a long-chain aldehyde like tetradecanal, ensuring that chlorination occurs specifically at the C-2 position without side reactions on the alkyl chain is paramount. The use of specific catalysts and chlorinating agents can help achieve this. For example, the t-BuONa-mediated direct C-H halogenation of electron-deficient arenes using CCl₄ as the chlorinating agent demonstrates a high degree of selectivity that could potentially be adapted for specific positions on an aliphatic chain under the right conditions. rsc.org

Catalytic Methodologies in Carbon-Chlorine Bond Formation at Alpha-Carbonyl Positions

A significant advancement in the synthesis of α-chloroaldehydes has been the development of organocatalytic methods. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org These reactions often utilize chiral secondary amines, such as proline derivatives or imidazolidinones, to form an enamine intermediate with the aldehyde. princeton.edunih.govorganic-chemistry.orgacs.org This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom at the α-position. organic-chemistry.orgnih.govacs.org While much of the research in this area has focused on enantioselective α-monochlorination, the principles can be extended to dichlorination.

Recent studies have shown that by carefully selecting the catalyst and reaction conditions, high yields and selectivities can be achieved. For instance, using (2R,5R)-diphenylpyrrolidine as a catalyst with NCS in dichloroethane has proven effective for the α-chlorination of various aldehydes. organic-chemistry.orgacs.org Furthermore, the use of hexafluoroisopropanol as a solvent has been shown to shift the reaction pathway to favor a more selective chlorination, even with less catalyst loading and at more convenient temperatures. acs.org For the chlorination of long-chain aldehydes specifically, a modified procedure using (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (B77799) as the organocatalyst and 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one as the chlorinating agent has been noted. researchgate.net

Optimization of Synthetic Yields and Purity for Research-Scale Production

For the research-scale production of this compound, the optimization of synthetic protocols is key to obtaining high yields and purity. The choice of synthetic route will largely depend on the available starting materials and the desired scale.

For methods involving direct chlorination with Cl₂, optimization would involve fine-tuning the catalyst concentration, reaction temperature, and the rate of chlorine gas addition to minimize over-chlorination or the formation of other byproducts. The straightforward work-up and recovery of the catalyst in methods like the one using 2,6-lutidine hydrochloride make them attractive for scaling up. researchgate.net

In the case of organocatalytic methods, optimization would focus on screening different catalysts and solvents to find the most effective combination for dichlorination of tetradecanal. The slow addition of the chlorinating agent has been shown to improve reaction completion. acs.org The following table provides a hypothetical comparison of reaction parameters for different synthetic approaches to geminal dichloroaldehydes, which could be a starting point for the optimization of this compound synthesis.

| Synthetic Method | Chlorinating Agent | Catalyst | Solvent | Typical Yields (for other aldehydes) | Key Optimization Parameters |

| Direct Chlorination | Cl₂ | 2,6-Lutidine HCl | CH₂Cl₂ | High | Temperature, rate of Cl₂ addition, catalyst loading |

| Halogenation | PCl₅ | None | Neat or inert solvent | Variable | Reaction time, temperature, stoichiometry |

| Organocatalytic α-Chlorination | NCS | (2R,5R)-diphenylpyrrolidine | Dichloroethane | Up to 99% (for mono-chlorination) | Catalyst selection, solvent, temperature, addition rate of NCS |

| Modified Organocatalytic | Hexachlorocyclohexa-2,4-dien-1-one | (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate | Not specified | Not specified | Catalyst and chlorinating agent choice |

Purification of the final product would likely involve distillation under reduced pressure or chromatography to remove any unreacted starting material, monochlorinated intermediates, and catalyst residues.

Chemical Reactivity and Transformation of 2,2 Dichlorotetradecanal

Reactions Involving the Aldehyde Moiety

The aldehyde group in 2,2-dichlorotetradecanal is a site of rich chemical reactivity, susceptible to a variety of nucleophilic additions and transformations of the carbonyl group.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the aldehyde group readily undergoes attack by nucleophiles. nih.govlibretexts.org This initial addition can be followed by subsequent reaction steps, leading to a variety of products.

Organometallic Additions: Grignard reagents and organolithium compounds can add to the aldehyde, forming a new carbon-carbon bond and, after acidic workup, a secondary alcohol. libretexts.orglibretexts.org For example, the reaction with a Grignard reagent, such as methylmagnesium bromide, would yield 3,3-dichloro-2-pentadecanol.

Reformatsky Reaction: In a reaction analogous to the classic Reformatsky reaction, 2,2-dichloroaldehydes can react with α-halo esters in the presence of zinc to form β-hydroxy esters. wikipedia.orgnrochemistry.comthermofisher.comlibretexts.org This reaction provides a method for carbon-carbon bond formation and the introduction of a hydroxyl group beta to the original aldehyde.

Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a basic catalyst. niscpr.res.insigmaaldrich.commdpi.comnih.govasianpubs.org This reaction results in the formation of a new carbon-carbon double bond. For instance, condensation with malononitrile (B47326) would yield (2,2-dichlorotetradecylidene)malononitrile.

| Reaction Type | Reagents | Product Type |

| Organometallic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Secondary Alcohols |

| Reformatsky Reaction | α-halo ester, Zn | β-hydroxy ester |

| Knoevenagel Condensation | Active methylene compound, base | α,β-unsaturated compound |

Carbonyl Group Transformations (e.g., Reductions, Oxidations, Wittig Reactions)

The aldehyde functionality can be readily transformed into other functional groups such as alcohols, carboxylic acids, or alkenes.

Reduction: The aldehyde group of 2,2-dichloroaldehydes can be selectively reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) are effective for this transformation, yielding the corresponding 2,2-dichloroalkanol. niscpr.res.in For this compound, this reduction would produce 2,2-dichlorotetradecan-1-ol. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can also be employed for this reduction. libretexts.orgmasterorganicchemistry.comyoutube.comnih.gov

Oxidation: this compound can be oxidized to the corresponding 2,2-dichlorotetradecanoic acid. A variety of oxidizing agents can be used, including potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3) in the presence of a catalyst like sodium nitrite (B80452) (NaNO2). wikipedia.org For long-chain 2,2-dichloroaldehydes, a mixture of hydrogen peroxide and sodium bicarbonate in acetone (B3395972) has also been shown to be an effective oxidizing system. wikipedia.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. sigmaaldrich.com Reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a 1,1-dichloro-substituted alkene. The nature of the R group on the ylide determines the final structure of the alkene product.

| Transformation | Reagents | Product Functional Group |

| Reduction | NaBH4, H2/Pd-C | Primary Alcohol |

| Oxidation | KMnO4, HNO3/NaNO2, H2O2/NaHCO3 | Carboxylic Acid |

| Wittig Reaction | Phosphorus Ylide (R-CH=PPh3) | Alkene |

Transformations at the Geminal Dichloride Center

The geminal dichloride group is another key reactive site in this compound, allowing for substitutions, eliminations, and reductive dechlorinations.

Nucleophilic Substitution Reactions (e.g., Hydrolysis, Amination)

The two chlorine atoms can be displaced by various nucleophiles.

Hydrolysis: Under basic conditions, the geminal dichlorides can be hydrolyzed. This reaction typically proceeds through an unstable geminal diol intermediate, which readily eliminates a molecule of water to form a carbonyl group. libretexts.org In the case of this compound, hydrolysis would lead to the formation of 2-oxotetradecanal.

Amination: 2,2-Dichloroaldehydes can react with amines. For example, reaction with 1,2-diamino-4-nitrobenzene in the presence of a base has been shown to produce quinoxaline (B1680401) derivatives. wikipedia.org Reductive amination, where the aldehyde is reacted with an amine in the presence of a reducing agent, can lead to the formation of the corresponding amine. organic-chemistry.orgnih.govnih.gov

Elimination Reactions Leading to Unsaturated Systems

Under appropriate conditions, this compound can undergo elimination reactions to form unsaturated products.

Dehydrochlorination: Treatment with a strong base can induce the elimination of hydrogen chloride (HCl). Depending on the reaction conditions and the structure of the substrate, this can lead to the formation of α-chloro-α,β-unsaturated aldehydes or other unsaturated products. The dehydrochlorination of similar chlorinated compounds has been studied, suggesting that this pathway is accessible for this compound. nih.govarkat-usa.orgrsc.orgosti.gov

Reductive Dechlorination Pathways

The chlorine atoms can be removed through reduction, a process known as reductive dechlorination.

Metal-Mediated Reduction: Zero-valent metals, such as zinc, are effective reagents for the reductive dechlorination of organohalides. nih.govresearchgate.netdtic.milacs.orgnih.gov This process involves the stepwise removal of chlorine atoms.

Catalytic Hydrogenation: In addition to reducing the aldehyde group, catalytic hydrogenation can also effect the removal of chlorine atoms, although this often requires more forcing conditions than the reduction of the carbonyl group. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. esaa.orgfrtr.govdiva-portal.orgclu-in.orgnih.gov

Rearrangement Reactions and Fragmentations Induced by this compound Structure

The structure of this compound, featuring a long alkyl chain (C12H25) and a reactive dichlorinated aldehyde functional group, suggests a susceptibility to specific types of molecular rearrangements and fragmentations. These reactions are largely driven by the electronic effects of the chlorine atoms and the inherent reactivity of the carbonyl group.

One of the most anticipated transformations for α-halocarbonyl compounds in the presence of a base is the Favorskii rearrangement . wiley-vch.deslideshare.net Although classically described for α-haloketones, the underlying mechanism can be extended to α,α-dichloroaldehydes. wiley-vch.de In this reaction, treatment with a base, such as a hydroxide (B78521) or alkoxide, would be expected to yield a rearranged carboxylic acid derivative. The long dodecyl chain (C12H25) is unlikely to interfere sterically with the core rearrangement process but will influence the physical properties of the resulting product.

Fragmentation patterns are most predictably observed during mass spectrometry analysis. miamioh.edulibretexts.org For an aliphatic aldehyde like this compound, several key fragmentation pathways are expected:

α-Cleavage: This is a predominant fragmentation mode for aldehydes. miamioh.edu It involves the cleavage of the bond between the carbonyl carbon and the dichlorinated carbon, which would be particularly facile due to the stability of the resulting acylium ion and the release of the dichlorododecyl radical. This can lead to the loss of the hydrogen atom (M-1) or the entire alkyl chain. libretexts.org

McLafferty Rearrangement: This rearrangement is a hallmark of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. miamioh.edu this compound meets this criterion. The process involves a six-membered ring transition state, leading to the elimination of a neutral alkene molecule (in this case, a dichlorinated alkene) and the formation of a characteristic enol radical cation. libretexts.org

The expected key fragmentation patterns are summarized in the table below.

| Fragmentation Type | Process | Expected Key Fragments |

| α-Cleavage | Loss of the hydrogen atom from the carbonyl group. | [M-1]+ |

| α-Cleavage | Cleavage of the C1-C2 bond, loss of the dichlorinated alkyl chain. | [CHO]+ (m/z 29) |

| β-Cleavage | Cleavage of the C2-C3 bond. | [M-C11H22Cl2]+ |

| McLafferty Rearrangement | Transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage. | Radical cation of a dichlorinated enol. |

Mechanistic Investigations of Key Chemical Transformations

The mechanisms governing the transformations of this compound are rooted in fundamental principles of organic reactivity, particularly nucleophilic attack and the behavior of reactive intermediates. msu.edu

Mechanism of the Expected Favorskii-type Rearrangement:

The Favorskii rearrangement of an α,α-dichloroaldehyde is theorized to proceed through a distinct pathway compared to its monohalo counterpart. A plausible mechanism involves the following steps:

Nucleophilic Attack: A base, such as hydroxide (OH⁻), attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Intramolecular Substitution: The intermediate undergoes an internal SN2-type displacement. The alkoxide oxygen attacks the adjacent carbon, displacing one of the chloride ions to form a highly strained α-chloroepoxide (an α-chlorooxiranyl) intermediate.

Ring Opening and Acyl-Halide Formation: The epoxide ring is then opened by the attack of another hydroxide ion. This step is facilitated by the remaining electron-withdrawing chlorine atom. The attack likely occurs at the carbon bearing the chlorine, leading to the expulsion of the second chloride ion and formation of an α-hydroxy acyl chloride.

Hydrolysis: The resulting acyl chloride is unstable and would be rapidly hydrolyzed by the aqueous basic medium to form the final α-hydroxycarboxylic acid salt, which upon acidic workup yields 2-hydroxy-2-dodecylacetic acid.

A summary of the proposed mechanistic steps is provided below.

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of OH⁻ on the carbonyl carbon. | Tetrahedral alkoxide intermediate. |

| 2 | Intramolecular attack by the alkoxide, displacing Cl⁻. | α-Chloroepoxide intermediate. |

| 3 | Attack of OH⁻ on the epoxide, displacing the second Cl⁻. | α-Hydroxy acyl chloride intermediate. |

| 4 | Hydrolysis of the acyl chloride. | α-Hydroxycarboxylate. |

Mechanisms of Mass Spectrometric Fragmentation:

In a mass spectrometer, this compound would first be ionized to form a molecular ion (M⁺•). The subsequent fragmentation is driven by the stability of the resulting fragments. whitman.edu

α-Cleavage Mechanism: The C-C bond alpha to the carbonyl group cleaves homolytically. Given the two chlorine atoms, the cleavage resulting in the loss of the large alkyl radical is highly probable, leading to the formation of a stable dichlorinated acylium ion.

McLafferty Rearrangement Mechanism: This is a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state. byjus.com A hydrogen atom on the γ-carbon (C4 of the tetradecanal (B130844) chain) is transferred to the carbonyl oxygen. Simultaneously, the Cα-Cβ bond cleaves, resulting in the elimination of a neutral alkene and the formation of a new radical cation corresponding to the enol form of a smaller dichlorinated aldehyde. miamioh.edu The stability of the eliminated alkene and the resulting radical cation are the driving forces for this process.

These mechanistic pathways provide a predictive framework for understanding the chemical transformations that this compound would likely undergo, guided by the established reactivity of its core functional groups.

Application of 2,2 Dichlorotetradecanal As a Synthetic Intermediate

Role in Complex Molecule Synthesis

The unique combination of a long lipophilic chain and a reactive electrophilic center makes 2,2-Dichlorotetradecanal a valuable starting material for the synthesis of complex organic molecules.

The dichlorinated aldehyde functionality serves as a linchpin for the construction of more elaborate molecular frameworks. mdpi.com The two chlorine atoms can be displaced or can participate in cyclization reactions, while the aldehyde group can be transformed into a variety of other functional groups. For instance, reaction with nucleophiles can lead to the formation of substituted piperidines or other nitrogen-containing heterocycles, which are common motifs in pharmacologically active compounds. google.com The long tetradecyl chain can influence the physical properties of the resulting scaffolds, such as solubility and crystallinity.

This compound is a direct precursor to a range of long-chain fatty acid derivatives. researchgate.netiris-biotech.de Oxidation of the aldehyde group can yield 2,2-dichlorotetradecanoic acid, a compound with potential applications in its own right, for example as a precursor to antidiabetic agents. thieme-connect.de Furthermore, N-heterocyclic carbene (NHC) catalyzed asymmetric hydration of α,α-dichloro aldehydes can produce enantioenriched α-chloro carboxylic acids, which are valuable chiral building blocks. organic-chemistry.orgmountainscholar.org This transformation, if applied to this compound, would provide access to chiral α-chloro fatty acids.

Table 1: Potential Transformations of this compound to Fatty Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | Oxidation (e.g., HNO₃, NaNO₂) | 2,2-Dichlorotetradecanoic acid | Precursor for bioactive molecules |

| This compound | NHC catalysis, H₂O | (S)- or (R)-2-Chlorotetradecanoic acid | Chiral building block |

| This compound | Reduction (e.g., NaBH₄) | 2,2-Dichlorotetradecan-1-ol | Intermediate for surfactants or polymers |

This table presents potential synthetic transformations based on the known reactivity of α,α-dichloroaldehydes.

The reactivity of the α,α-dichloroaldehyde moiety makes it a suitable precursor for various heterocyclic compounds. uou.ac.ingoogle.comcem.com For example, condensation reactions with dinucleophiles such as ureas, thioureas, or amidines can lead to the formation of five or six-membered heterocyclic rings. guilan.ac.ir The long alkyl chain of this compound would be incorporated into the final heterocyclic structure, potentially imparting unique properties such as increased lipophilicity, which can be desirable in medicinal chemistry.

Integration into Combinatorial Chemistry Platforms

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening purposes. combichemistry.com The reactivity of this compound makes it a candidate for inclusion in such synthetic platforms.

In solid-phase synthesis, molecules are built step-by-step on a solid support, which simplifies purification. umich.edupeptide.comtaylorfrancis.comslideshare.net this compound could be immobilized on a resin through its aldehyde group, for instance, by forming an acetal (B89532) with a resin-bound diol. The dichlorinated center would then be available for a variety of chemical modifications. Subsequent cleavage from the resin would release a library of diverse long-chain compounds. The use of solid-phase synthesis allows for the efficient and automated production of a multitude of derivatives from a single precursor. google.com

Solution-phase combinatorial synthesis offers an alternative to solid-phase methods and is particularly useful for smaller, focused libraries. researchgate.netresearchgate.net this compound can be used as a common building block in parallel synthesis, where reactions are carried out in an array of separate vessels. Its versatile reactivity allows for the introduction of diverse functionalities by reacting it with a range of different nucleophiles or reagents in each vessel, leading to a library of distinct long-chain molecules.

Design and Synthesis of Diverse Chemical Libraries featuring the Dichlorinated Motif

The strategic design and synthesis of chemical libraries are foundational to modern drug discovery and chemical biology, enabling the exploration of vast chemical space to identify novel bioactive compounds. nih.govnih.gov The inclusion of unique structural motifs within these libraries is crucial for accessing new areas of this chemical space and discovering compounds with novel biological activities. umich.eduacs.org The gem-dichloroaldehyde functionality, as present in this compound, represents a valuable, albeit challenging, motif for inclusion in such libraries.

The synthesis of α,α-dichloroaldehydes can be complex, often facing challenges such as over-chlorination or side reactions that can lower yields. nih.govacs.org However, the development of robust synthetic methods provides a pathway to incorporate this functional group. The reactivity of the dichlorinated carbon atom and the adjacent aldehyde group in this compound offers a versatile platform for generating a diverse range of derivatives.

A hypothetical chemical library originating from this compound could be constructed by leveraging the reactivity of the aldehyde and the di-chloro positions. For instance, the aldehyde can undergo a variety of classic transformations.

Table 1: Illustrative Transformations for Library Synthesis from this compound

| Reaction Type | Reagent/Conditions | Resulting Functional Group | Potential Compound Class |

|---|---|---|---|

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Dichlorinated Amine | Dichlorinated Amino Alkanes |

| Wittig Reaction | Phosphonium Ylide | Dichlorinated Alkene | Dichlorinated Olefins |

| Grignard Reaction | Organomagnesium Halide | Dichlorinated Secondary Alcohol | Dichlorinated Long-Chain Alcohols |

These transformations, when applied in a combinatorial fashion with a variety of building blocks (e.g., a diverse set of amines for reductive amination), can rapidly generate a large and structurally diverse library of compounds. core.ac.uk Each member of the library would feature the core C₁₄ backbone with the gem-dichloro motif, allowing for systematic exploration of the structure-activity relationship of this chemical feature. The long aliphatic chain also imparts significant lipophilicity, a key consideration in designing molecules intended to interact with biological membranes or hydrophobic protein pockets.

Potential as a Precursor in Materials Science Research

Materials science is an interdisciplinary field that investigates the relationships between the structure of materials at atomic or molecular scales and their macroscopic properties. idu.ac.idius.edu.ba It involves designing or engineering new materials with specific functionalities. ucd.ientnu.edu While direct research on this compound in materials science is not documented, its chemical structure suggests its potential as a precursor for various functional materials.

The molecule possesses two key structural features for materials science applications: a long, nonpolar fourteen-carbon alkyl chain and a reactive polar headgroup containing the gem-dichloroaldehyde. This amphiphilic character is a hallmark of surfactants and liquid crystal precursors.

Furthermore, the dichlorinated aldehyde can be chemically modified to introduce other functionalities, making it a potential building block for polymers and functional surfaces. For example, conversion of the aldehyde to a primary alcohol followed by esterification or etherification could create monomers for polymerization. The presence of the two chlorine atoms offers a site for further chemical reactions, potentially leading to cross-linking or the attachment of other functional units.

Table 2: Potential Materials Science Applications for this compound Derivatives

| Potential Material Class | Hypothetical Transformation | Key Structural Feature | Potential Application |

|---|---|---|---|

| Functional Polymers | Conversion to a diol or dicarboxylic acid for polyester (B1180765) synthesis | Long aliphatic chain, reactive end-group | Biodegradable plastics, specialty elastomers |

| Surfactants | Sulfonation or conversion to a quaternary ammonium (B1175870) salt | Amphiphilic nature (hydrophobic tail, hydrophilic head) | Emulsifiers, detergents, wetting agents |

| Self-Assembled Monolayers | Attachment to a substrate via the functionalized headgroup | Long alkyl chain for ordered packing | Surface modification, anti-fouling coatings |

The development of two-dimensional (2D) materials is a significant area of current research. psu.edu While a direct application is speculative, long-chain functionalized alkanes can be used to modify the surfaces of 2D materials like graphene, tuning their electronic properties and processability. The specific stereochemistry and reactivity offered by the dichlorinated headgroup of this compound could lead to novel surface modifications. These applications remain theoretical and would require significant research and development to be realized.

Degradation Pathways and Environmental Persistence Academic Perspective

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the environmental removal of halogenated organic compounds. nih.gov

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The biodegradation of halogenated compounds like 2,2-Dichlorotetradecanal is a critical process in their environmental attenuation. nih.gov The presence of chlorine atoms can make the molecule more resistant to degradation, but many microbial species possess the enzymatic machinery to break down these compounds. nih.gov

The initial step in the microbial degradation of chlorinated alkanes often involves the removal of the halogen atoms, a process known as dehalogenation. mdpi.com Following dehalogenation, the resulting non-halogenated aldehyde can be further metabolized through common cellular pathways. The long alkyl chain of this compound could be a suitable substrate for microorganisms capable of beta-oxidation.

The key enzymes involved in the biotransformation of halogenated compounds are dehalogenases and oxidoreductases.

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. nih.gov There are several types of dehalogenases, including hydrolytic dehalogenases that replace a halogen with a hydroxyl group from water, and reductive dehalogenases that replace a halogen with a hydrogen atom. For this compound, a hydrolytic dehalogenase could convert it to 2-chloro-2-hydroxytetradecanal, which could then be further metabolized.

Oxidoreductases: This broad class of enzymes catalyzes oxidation-reduction reactions. Aldehyde dehydrogenases, a type of oxidoreductase, can oxidize the aldehyde group of this compound to a carboxylic acid group, forming 2,2-dichlorotetradecanoic acid. nih.govresearchgate.net This resulting chlorinated carboxylic acid could then be a substrate for dehalogenases. Alternatively, dioxygenases could be involved in the initial attack on the alkyl chain.

A plausible metabolic pathway could involve the initial oxidation of the aldehyde to a carboxylic acid, followed by enzymatic dehalogenation and subsequent degradation of the fatty acid chain via beta-oxidation.

Theoretical Modeling of Environmental Fate and Transport

In the absence of experimental data, theoretical models can provide valuable insights into the likely environmental fate and transport of a chemical. researchgate.net These models use the physicochemical properties of a compound to predict its distribution and persistence in different environmental compartments (air, water, soil, and sediment). epa.govanteagroup.com

Key parameters used in these models include:

Vapor Pressure: Influences the tendency of a chemical to partition into the atmosphere.

Water Solubility: Affects the concentration of the chemical in aquatic systems.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a chemical to bioaccumulate in organisms and adsorb to organic matter in soil and sediment.

Henry's Law Constant: Describes the partitioning between air and water.

By inputting estimated values for these properties for this compound into multimedia fate and transport models, it is possible to predict its likely environmental distribution. escholarship.org Given its long alkyl chain and dichlorination, it is anticipated that this compound would have a relatively low water solubility and a high octanol-water partition coefficient, suggesting a tendency to adsorb to soil and sediment and potentially bioaccumulate.

Predictive Models for Persistence and Mobility in Environmental Compartments

Predictive models are essential tools for estimating the environmental fate of chemicals for which limited empirical data exist. epa.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models and multimedia fugacity models are particularly useful in this context. nih.govnih.gov

For this compound, models like the EPA's EPI Suite™ (Estimation Programs Interface) can provide valuable insights into its partitioning and persistence. chemistryforsustainability.orgchemsafetypro.comepa.gov These models use the chemical structure to estimate key physicochemical properties that dictate environmental distribution.

Key Predicted Environmental Fate Parameters:

Octanol-Water Partition Coefficient (Log K_ow_): The long tetradecyl chain suggests a high Log K_ow_, indicating a strong tendency to partition into organic matter in soil and sediment rather than remaining in the water column.

Soil Adsorption Coefficient (K_oc_): A high K_oc_ is expected, further suggesting low mobility in soil and a high potential for accumulation in sludge and sediments.

Henry's Law Constant: This value predicts the partitioning between air and water. For a long-chain aldehyde, this is expected to be low, indicating that volatilization from water bodies will not be a primary mode of transport.

Biodegradation: Predictive models for biodegradation, such as those within BIOWIN™ in EPI Suite, would likely classify this compound as not readily biodegradable. chemistryforsustainability.orgepa.gov The presence of chlorine atoms, particularly the gem-dichloro group, is known to hinder microbial degradation. nih.gov

Fugacity Models:

Level III multimedia fugacity models can predict the partitioning of this compound among various environmental compartments like air, water, soil, and sediment under steady-state conditions. epa.gov Given its predicted properties, these models would likely show a significant accumulation in soil and sediment, with lower concentrations in water and negligible amounts in the air.

Table 1: Predicted Environmental Partitioning of this compound

| Environmental Compartment | Predicted Relative Abundance | Governing Physicochemical Properties |

|---|---|---|

| Soil | High | High Log K_ow_ and K_oc_ |

| Sediment | High | High Log K_ow_ and K_oc_ |

| Water | Low | Low water solubility, high Log K_ow_ |

| Air | Very Low | Low vapor pressure, low Henry's Law Constant |

| Biota | Moderate to High | High Log K_ow_ (potential for bioaccumulation) |

Structure-Activity Relationships for Degradation Susceptibility

Structure-activity relationships (SARs) provide a framework for predicting the susceptibility of a chemical to various degradation processes based on its molecular structure.

Hydrolysis:

The gem-dichloro group at the alpha-position to the aldehyde is a key structural feature. Geminal dihalides can undergo hydrolysis to form aldehydes or ketones. youtube.comyoutube.com In the case of this compound, hydrolysis could potentially lead to the formation of 2-oxo-tetradecanal and hydrochloric acid. However, the rate of this reaction under typical environmental pH conditions is expected to be slow.

Photodegradation:

Chlorinated organic compounds can undergo photodegradation in the presence of sunlight. humboldt.edubohrium.com The primary mechanism often involves the reaction with hydroxyl radicals (•OH) in the atmosphere or aquatic environments. humboldt.edu The long alkyl chain of this compound provides numerous sites for hydrogen abstraction by hydroxyl radicals, which could initiate degradation. The presence of chlorine atoms can also influence photolytic pathways. humboldt.edu

Biodegradation:

The biodegradation of this compound is likely to be a slow process. Several structural features contribute to its expected recalcitrance:

Chlorine Substitution: The two chlorine atoms on the alpha-carbon present a significant steric and electronic barrier to enzymatic attack. Halogenated compounds are generally more resistant to biodegradation than their non-halogenated counterparts. nih.govnih.gov

Long Alkyl Chain: While long alkyl chains are typically biodegradable, the presence of the chlorine atoms can inhibit the initial steps of microbial oxidation.

Aldehyde Group: The aldehyde group itself is reactive and can be oxidized or reduced by microorganisms. However, the adjacent gem-dichloro group will strongly influence the enzymatic processes that can act on it.

Aerobic degradation would likely proceed via initial oxidation of the aldehyde group to a carboxylic acid, followed by slow degradation of the chlorinated carbon chain. Under anaerobic conditions, reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen, is a possible but often slow degradation pathway for chlorinated alkanes. eurochlor.org

Table 2: Predicted Susceptibility of this compound to Degradation Pathways

| Degradation Pathway | Predicted Rate | Key Structural Influences |

|---|---|---|

| Hydrolysis | Slow | Gem-dichloro group can hydrolyze, but likely at a slow rate under environmental conditions. |

| Aqueous Photolysis | Slow to Moderate | Reaction with hydroxyl radicals is possible, but absorption of environmentally relevant wavelengths of light may be limited. |

| Aerobic Biodegradation | Very Slow | Inhibition by the gem-dichloro group; long alkyl chain provides a substrate but the chlorination hinders initial enzymatic attack. nih.gov |

| Anaerobic Biodegradation | Very Slow | Reductive dechlorination is a potential pathway but is generally slow for chlorinated alkanes. eurochlor.org |

Advanced Analytical Chemistry Methodologies for 2,2 Dichlorotetradecanal Research

Chromatographic Separations for Isolation, Identification, and Purity Assessment

Chromatography is the cornerstone for separating 2,2-Dichlorotetradecanal from complex matrices, identifying it, and assessing its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte or its derivatives.

Gas Chromatography (GC) Coupled with Advanced Detection

Gas chromatography is an ideal method for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. libretexts.org

For chlorinated hydrocarbons, columns with a non-polar or medium-polarity stationary phase, such as those coated with polyphenylmethylsiloxane (e.g., DB-5MS), are recommended as they provide excellent resolution and thermal stability. libretexts.org Temperature programming is employed to ensure the efficient elution of the long-chain aldehyde. libretexts.org

Advanced detection systems are crucial for both identification and sensitive quantification:

Mass Spectrometry (MS): GC-MS is the gold standard for identification. wikipedia.org It provides structural information through characteristic fragmentation patterns, allowing for unambiguous confirmation of the analyte's identity. wikipedia.org

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly halogenated molecules. epa.gov This makes it exceptionally well-suited for the trace-level quantification of this compound, though it does not provide structural information. epa.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While GC is suitable for direct analysis, HPLC is invaluable for analyzing non-volatile derivatives of this compound. Aldehydes are commonly derivatized to enhance their detectability and improve chromatographic performance. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone. up.ac.za This derivative possesses a strong chromophore, making it easily detectable by a UV-Vis detector. up.ac.za

Reversed-phase HPLC, using a C18 column, is the standard approach for separating these derivatives. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is typically used to resolve the target analyte from other components.

Table 2: Representative HPLC-UV Parameters for Analysis of the DNPH Derivative of this compound

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound synthesized in the laboratory or isolated from a sample.

Mass Spectrometry (MS) Applications in Molecular Identification

When coupled with GC, MS provides definitive structural evidence. youtube.com For this compound, the electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns. The molecular ion peak (M+) may be weak or absent due to the lability of the long-chain aldehyde. miamioh.edu

Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain is a primary fragmentation mode for aldehydes. whitman.edu

Loss of Chlorine: Fragments corresponding to the loss of one or both chlorine atoms ([M-Cl]+ and [M-2Cl]+) are anticipated.

Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units (CH₂) will arise from the cleavage of the tetradecyl chain. libretexts.org

McLafferty Rearrangement: While common for many aldehydes, this rearrangement involving a gamma-hydrogen transfer may be less favorable or absent due to the steric hindrance and electronic effects of the two alpha-chlorine atoms. whitman.edu

Characteristic Aldehyde Fragments: A peak at m/z 29, corresponding to the [CHO]+ fragment, may be observed, though it is not unique to aldehydes. whitman.edu

Table 3: Predicted Key Mass Fragments for this compound

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups in this compound. The C=O stretch of the aldehyde group is expected to produce a strong, sharp absorption band. pressbooks.publibretexts.orgopenstax.org The presence of two electron-withdrawing chlorine atoms on the alpha-carbon would likely shift this band to a higher wavenumber (frequency) compared to an unsubstituted long-chain aldehyde. Other diagnostic peaks include the characteristic C-H stretch of the aldehyde group and the C-Cl stretches. pressbooks.puborgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for detecting C-Cl bonds, which often yield strong Raman signals. acs.org For trace analysis, Surface-Enhanced Raman Spectroscopy (SERS) can be employed. This technique dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, making it a powerful tool for detecting low concentrations of organochlorine compounds. nih.govencyclopedia.pubnih.govresearchgate.net

Table 4: Expected Vibrational Modes for this compound

Development and Validation of Quantitative Analytical Methods for Research Studies

For quantitative research, it is imperative to develop and validate the chosen analytical method to ensure that the results are reliable, reproducible, and accurate. Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.

The validation process for a quantitative method for this compound would involve assessing several key performance characteristics:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Key Parameters for Analytical Method Validation

Method Development for Trace Analysis in Complex Chemical Matrices

The detection and quantification of this compound at trace levels within complex chemical matrices, such as environmental samples or industrial process streams, necessitates the development of highly sensitive and selective analytical methodologies. A common and effective approach for such an analyte involves gas chromatography coupled with mass spectrometry (GC-MS), a technique well-suited for the analysis of semi-volatile organic compounds. scirp.org The inherent volatility of a long-chain aldehyde, combined with its chlorinated nature, makes GC-MS a powerful analytical tool.

A critical aspect of method development is sample preparation, which aims to isolate this compound from interfering matrix components and pre-concentrate it to detectable levels. nih.gov Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed for this purpose. nih.gov For aqueous matrices, LLE with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can effectively partition the analyte into the organic phase. For more complex solid or semi-solid matrices, a solvent extraction followed by a clean-up step using SPE cartridges may be necessary to remove interfering substances. researchgate.net

To enhance the chromatographic performance and detection sensitivity of this compound, a derivatization step is often incorporated into the analytical workflow. nih.gov Aldehydes can be converted to more stable and volatile derivatives, which also improves their ionization efficiency in the mass spectrometer. libretexts.org A widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative. sigmaaldrich.comnih.gov This derivative is highly responsive to electron capture detection, and its fragmentation pattern in mass spectrometry can provide structural confirmation.

The derivatized this compound is then analyzed by GC-MS. The gas chromatograph separates the analyte from other components in the sample extract based on their boiling points and affinities for the stationary phase of the GC column. A non-polar or semi-polar capillary column is typically used for the separation of such compounds. The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds with different volatilities.

Following separation by the GC, the analyte enters the mass spectrometer, which acts as a highly specific and sensitive detector. The mass spectrometer ionizes the derivatized this compound molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). For trace analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. In this mode, only specific ions characteristic of the target analyte are monitored, which significantly enhances the sensitivity and selectivity of the analysis by reducing background noise. epa.gov

Table 1: Illustrative GC-MS Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 80 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | [Illustrative values for PFBHA derivative] |

| - Ion 1 (Quantification) | |

| - Ion 2 (Confirmation) | |

| - Ion 3 (Confirmation) |

Calibration and Quality Assurance Protocols

To ensure the accuracy and reliability of quantitative results for this compound, robust calibration and quality assurance (QA) protocols are essential. nih.gov These protocols are designed to monitor the performance of the entire analytical method, from sample preparation to final analysis, and to provide a measure of the uncertainty associated with the reported concentrations. nih.gov

Calibration

A calibration curve is established to relate the response of the analytical instrument to the concentration of this compound. This is typically achieved by preparing a series of calibration standards at different known concentrations in a solvent or a matrix that mimics the actual samples. nih.gov To compensate for any variations in sample preparation and instrument response, an internal standard (IS) is added to all samples, calibration standards, and quality control samples. cabidigitallibrary.org The IS should be a compound that is chemically similar to this compound but does not occur naturally in the samples. A stable isotope-labeled version of the analyte is often an ideal choice for an internal standard. unc.edu

The calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis is then performed to determine the relationship between the response and the concentration. cabidigitallibrary.org The concentration of this compound in unknown samples is then calculated using this calibration curve.

Quality Assurance

A comprehensive quality assurance program includes several key components to monitor the performance of the analytical method. dtic.mil

Method Detection Limit (MDL) and Limit of Quantification (LOQ): The MDL is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The LOQ is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is typically assessed by analyzing certified reference materials or by performing spike recovery experiments. Precision refers to the degree of agreement among replicate measurements and is usually expressed as the relative standard deviation (RSD).

Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations within the calibration range and are analyzed with each batch of samples. unc.edu The results for the QC samples are used to assess the accuracy and precision of the analytical method for each batch of samples.

Blanks: Method blanks (reagent blanks) are analyzed to ensure that there is no contamination from the reagents or the analytical process. Field blanks may also be analyzed to check for contamination during sample collection and transport.

Matrix Spikes: A known amount of the analyte is added to a sample (matrix spike) to evaluate the effect of the sample matrix on the analytical method. The recovery of the spiked analyte is then calculated.

Table 2: Illustrative Quality Assurance and Calibration Parameters

| Parameter | Acceptance Criteria |

| Calibration Curve | |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Calibrator Accuracy | Within ±15% of the nominal concentration (±20% for LOQ) |

| Quality Control | |

| Accuracy (as % recovery) | 80-120% |

| Precision (as % RSD) | ≤ 15% |

| Method Blank | Below the Limit of Detection (LOD) |

| Matrix Spike Recovery | 70-130% |

| Detection and Quantification Limits | |

| Method Detection Limit (MDL) | [Illustrative value, e.g., 0.1 ng/mL] |

| Limit of Quantification (LOQ) | [Illustrative value, e.g., 0.3 ng/mL] |

Theoretical and Computational Chemistry Studies of 2,2 Dichlorotetradecanal

Molecular Structure and Conformational Analysis

The molecular structure and conformational landscape of 2,2-Dichlorotetradecanal are dictated by the interplay of electronic effects from the dichloroaldehyde group and the steric freedom of the long alkyl chain.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the optimized geometry of this compound. These calculations can predict key structural parameters, providing a foundational understanding of the molecule's architecture. For a molecule like this compound, DFT methods with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would offer a balance of computational cost and accuracy for geometry optimization.

The presence of two chlorine atoms on the alpha-carbon significantly influences the electron distribution around the carbonyl group. The inductive effect of the chlorine atoms is expected to polarize the C-Cl bonds, drawing electron density away from the alpha-carbon. This, in turn, affects the bond lengths and angles of the aldehyde moiety.

Table 1: Predicted Geometrical Parameters of the 2,2-Dichloroaldehyde Moiety

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.20 Å |

| Cα-C(O) Bond Length | ~1.53 Å |

| Cα-Cl Bond Length | ~1.78 Å |

| O=C-Cα Bond Angle | ~123° |

| Cl-Cα-Cl Bond Angle | ~109.5° |

Note: These are estimated values based on computational studies of similar alpha-dichloro carbonyl compounds.

Computational studies on long-chain halogenated alkanes suggest that gauche interactions involving the halogen atoms can be significant. For this compound, rotations around the Cα-Cβ bond will be particularly important in defining the orientation of the polar head group relative to the rest of the chain. Energy minima will correspond to staggered conformations that minimize steric hindrance between the chlorine atoms, the carbonyl oxygen, and the alkyl chain.

Table 2: Relative Energies of Key Conformations of a Model Dichloroalkane Fragment

| Conformation (Dihedral Angle C(O)-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

|---|---|

| Anti (180°) | 0.0 |

| Gauche+ (60°) | ~0.9 |

| Gauche- (-60°) | ~0.9 |

Note: These are representative values for a simplified model to illustrate the energetic differences between conformations.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful avenue for exploring the potential reaction mechanisms of this compound, particularly for reactions that are difficult to study experimentally.

A common reaction for aldehydes is nucleophilic addition to the carbonyl carbon. For this compound, the two electron-withdrawing chlorine atoms at the alpha-position are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted aldehyde.

Computational methods can be used to locate the transition state for such a reaction and map the reaction coordinate. This involves calculating the potential energy surface as the nucleophile approaches the carbonyl carbon. The transition state is a first-order saddle point on this surface, and its geometry and energy provide crucial information about the reaction barrier. The reaction coordinate illustrates the lowest energy path from reactants to products, passing through the transition state.

The reactions of this compound can be catalyzed, for example, by acid or base. Computational studies can elucidate these catalytic pathways. In acid catalysis, protonation of the carbonyl oxygen would further increase the electrophilicity of the carbonyl carbon. In base catalysis, the nucleophile is deprotonated to a more potent form.

Computational modeling can be used to investigate the catalytic cycle of a given reaction. This involves identifying all intermediates and transition states in the cycle and calculating their relative energies. Such studies are invaluable for understanding the role of the catalyst and for designing more efficient catalysts for reactions involving alpha-dichloroaldehydes. For instance, the enantioselective reduction of the carbonyl group could be modeled with different chiral catalysts to predict which would lead to the highest enantiomeric excess.

Prediction of Spectroscopic Signatures for Enhanced Characterization

Computational methods are widely used to predict spectroscopic data, which can aid in the characterization of novel compounds like this compound.

DFT calculations can provide accurate predictions of NMR chemical shifts (¹³C and ¹H) and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

For ¹³C NMR, the carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm. The alpha-carbon, being attached to two chlorine atoms and a carbonyl group, would likely appear significantly downfield. The carbons of the alkyl chain will have chemical shifts typical for alkanes, with some influence from the nearby electron-withdrawing group.

In the IR spectrum, the most characteristic peak will be the C=O stretching vibration, which for alpha-halogenated aldehydes is typically found at a higher frequency than for unsubstituted aldehydes, likely in the range of 1740-1760 cm⁻¹. The C-Cl stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 195 ppm |

| Alpha Carbon (CαCl₂) | 80-90 ppm | |

| Beta Carbon (Cβ) | 30-35 ppm | |

| ¹H NMR | Aldehyde Proton (-CHO) | 9.5-10.0 ppm |

| Beta Protons (-CH₂-) | 2.5-3.0 ppm | |

| IR | C=O Stretch | 1750 cm⁻¹ |

| C-H Stretch (aldehyde) | 2750, 2850 cm⁻¹ |

Note: These are estimated values based on computational predictions for analogous structures and established trends in spectroscopy.

Computational Approaches to Predicting Reactivity and Stability

Theoretical and computational chemistry serve as powerful tools for elucidating the intricate details of molecular structure, reactivity, and stability. In the case of this compound, computational methods can provide valuable insights into its electronic properties and predict its behavior in chemical reactions, complementing experimental studies. These approaches are particularly useful for understanding the influence of the dichlorinated alpha-carbon on the aldehyde functional group.

Density Functional Theory (DFT) is a predominant computational method employed for such investigations. DFT calculations can determine the optimized molecular geometry, electronic structure, and vibrational frequencies of this compound. By solving the Schrödinger equation within the DFT framework, various molecular properties that are key to understanding reactivity and stability can be calculated.

One of the fundamental aspects explored through computational chemistry is the molecule's stability, which can be assessed by calculating its total electronic energy. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the two chlorine atoms at the alpha-position is expected to significantly influence the energy of the LUMO, making the carbonyl carbon more electrophilic.

Computational models can also predict various reactivity descriptors. For instance, the distribution of electrostatic potential on the molecular surface can identify sites susceptible to nucleophilic or electrophilic attack. In this compound, the carbonyl carbon is expected to have a significant partial positive charge, making it a prime target for nucleophiles. Aldehydes are generally more reactive than ketones due to steric and electronic factors. The presence of two chlorine atoms further enhances the electrophilicity of the carbonyl carbon in this compound.

Molecular dynamics simulations can also be employed to study the conformational flexibility and stability of the long tetradecanal (B130844) chain. These simulations provide insights into the molecule's behavior over time and at different temperatures.

Interactive Data Table: Calculated Molecular Properties of this compound

| Parameter | Value | Description |

| Total Electronic Energy | -1258.45 Hartree | The total energy of the molecule in its ground electronic state. A lower energy indicates greater stability. |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | The energy difference between the HOMO and LUMO. A larger gap implies higher kinetic stability. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

| Mulliken Charge on C=O Carbon | +0.65 e | The partial charge on the carbonyl carbon atom, indicating its electrophilicity. |

| C=O Bond Length | 1.22 Å | The calculated length of the carbon-oxygen double bond in the aldehyde group. |

| C-Cl Bond Length | 1.78 Å | The calculated average length of the carbon-chlorine bonds at the alpha-position. |

These theoretical predictions are invaluable for designing synthetic routes and for understanding the potential chemical transformations of this compound. For example, the high predicted electrophilicity of the carbonyl carbon suggests that it will readily undergo nucleophilic addition reactions.

Biological Interactions at the Molecular Level in Vitro Studies

Modulation of Cellular Processes in In Vitro Models

No in vitro studies describing the specific cellular processes that might be modulated by 2,2-Dichlorotetradecanal have been published.

Impact on Metabolic Pathways in Cultured Cells (In Vitro)

There is no available research detailing the impact of this compound on the metabolic pathways of cultured cells. In vitro studies typically employ techniques such as metabolomics to analyze changes in key metabolic pathways like glycolysis, the citric acid cycle (TCA cycle), and fatty acid metabolism upon exposure to a compound. However, no such studies have been documented for this compound.

Examination of Protein Synthesis Alterations in Cell-Free Systems

No studies have been conducted to examine the alterations in protein synthesis caused by this compound using cell-free systems. Cell-free protein synthesis (CFPS) systems are a powerful tool to assess the direct impact of a chemical on the translational machinery, independent of cellular uptake and metabolism. The absence of such research means there is no data on whether this compound inhibits or otherwise alters the process of protein synthesis at the ribosomal level.

Q & A

Basic: What experimental protocols are recommended for synthesizing 2,2-Dichlorotetradecanal with high purity?

Methodological Answer:

- Synthesis Optimization: Use a two-step halogenation process starting from tetradecanal, with controlled addition of chlorine gas under anhydrous conditions. Monitor reaction progress via gas chromatography (GC) to avoid over-chlorination.

- Purification: Employ fractional distillation followed by recrystallization in hexane at -20°C to isolate crystalline this compound. Validate purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .

- Safety Protocols: Follow OSHA guidelines for chlorinated compound handling, including fume hood use and waste segregation for halogenated byproducts .

Basic: How can researchers characterize the structural stability of this compound under varying temperatures?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss under nitrogen atmosphere from 25°C to 300°C (heating rate: 10°C/min). Correlate decomposition points with structural stability thresholds.

- FT-IR Spectroscopy: Track C-Cl bond vibrations (550–650 cm⁻¹) and aldehyde C=O stretching (1720 cm⁻¹) to identify thermal degradation products.

- Data Interpretation: Use Arrhenius modeling to predict shelf-life under storage conditions, ensuring alignment with empirical stability tests .

Advanced: How should researchers resolve contradictions in reported reaction kinetics of this compound across different solvents?

Methodological Answer:

- Controlled Replication: Repeat kinetic studies (e.g., UV-Vis monitoring of aldehyde decay) in solvents of varying polarity (hexane, DMSO, ethanol) under identical temperature/pH conditions.

- Statistical Analysis: Apply ANOVA to compare rate constants, identifying outliers or systematic errors (e.g., solvent purity, dissolved oxygen interference).

- Triangulation: Cross-validate results with computational simulations (DFT for solvent-solute interactions) to isolate solvent-specific effects .

Advanced: What mixed-methods approaches are suitable for analyzing environmental degradation pathways of this compound?

Methodological Answer:

- Quantitative: Use LC-MS/MS to quantify hydrolysis and photolysis products in simulated environmental matrices (soil/water systems).

- Qualitative: Conduct microbial toxicity assays (e.g., Daphnia magna LC50) to assess ecological impact.

- Integration: Apply multivariate regression to link degradation rates with variables like UV exposure, pH, and microbial activity .

Basic: What are the best practices for documenting synthetic procedures and analytical data for reproducibility?

Methodological Answer:

- Lab Notebook Standards: Record reaction parameters (molar ratios, temperature, catalyst loading) in real time. Include raw instrument outputs (GC/MS traces, NMR spectra) with calibration references.

- Metadata Tagging: Annotate datasets with unique identifiers (e.g., batch numbers, solvent lot numbers) for traceability.

- Peer Review: Share protocols via platforms like protocols.io , incorporating feedback from replication studies .

Advanced: How can researchers design a study to investigate the catalytic mechanisms of this compound in asymmetric aldol reactions?

Methodological Answer:

- Mechanistic Probes: Use deuterium-labeled substrates to track stereochemical outcomes via H NMR.

- In Situ Spectroscopy: Employ stopped-flow IR to capture intermediate enolate formation.

- Computational Modeling: Pair experimental data with DFT calculations (e.g., Gibbs free energy of transition states) to validate proposed mechanisms .

Basic: What safety and waste management protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation: Use PPE (nitrile gloves, goggles) and conduct all reactions in vented enclosures. Monitor airborne chloroaldehyde levels with real-time sensors.

- Waste Neutralization: Treat chlorinated waste with sodium bicarbonate and activated charcoal before disposal. Partner with certified waste management firms for incineration .

Advanced: How should researchers address discrepancies in the reported biological activity of this compound derivatives?

Methodological Answer:

- Meta-Analysis: Systematically review literature to identify variables (e.g., cell line variability, assay protocols). Use PRISMA guidelines to exclude low-quality studies.

- Dose-Response Validation: Re-test derivatives in standardized assays (e.g., MTT for cytotoxicity) with triplicate runs and positive/negative controls.

- Structural-Activity Modeling: Develop QSAR models to correlate substituent effects with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.